molecular formula C17H27N3O B2409328 N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide CAS No. 1627294-45-4

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide

Cat. No. B2409328
CAS RN: 1627294-45-4
M. Wt: 289.423
InChI Key: DEMPTNRBMKBPJY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization of the enamel. The compound also promotes the remineralization of tooth enamel by supplying calcium and phosphate ions to the tooth surface. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to be effective in preventing the formation of dental caries and promoting the repair of damaged tooth enamel.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been shown to inhibit the growth of bacteria that cause dental caries, which can help to prevent the formation of cavities.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is also relatively inexpensive and can be used in a variety of experimental settings. However, there are some limitations to the use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide also has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are a number of future directions for the study of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide. One area of research is the development of new formulations of the compound that can be more easily delivered to the tooth surface. Another area of research is the study of the long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide on tooth enamel and oral health. Additionally, there is ongoing research into the potential use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in the treatment of other dental conditions, such as dentin hypersensitivity and erosion.
In conclusion, N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. The compound has a number of potential applications in the field of dentistry and is the subject of ongoing research. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, as well as to develop new formulations of the compound for use in clinical settings.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide involves the reaction of 1-cyanocyclopentane carboxylic acid with 2-cyclopentyl-1-pyrrolidinylamine in the presence of acetic anhydride and triethylamine. The resulting compound is purified through a series of chromatographic techniques to obtain pure N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been extensively studied for its potential applications in the field of dentistry. The compound has been shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been studied for its potential use in the treatment of dentin hypersensitivity and erosion.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c18-13-17(9-3-4-10-17)19-16(21)12-20-11-5-8-15(20)14-6-1-2-7-14/h14-15H,1-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMPTNRBMKBPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCN2CC(=O)NC3(CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide

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